
4-(Azepan-1-yl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of an azepane ring, a ketone group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone as starting materials, with a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Michael Addition: Another synthetic route involves the Michael addition reaction, where a nucleophile, such as an enolate ion, adds to an α,β-unsaturated carbonyl compound. This method requires a base catalyst and is performed under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Michael addition reactions. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can undergo oxidation reactions, where the ketone group is oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the ketone group is reduced to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: It can be used as a monomer in the production of specialty polymers with unique properties.
Material Science: The compound is explored for its potential in developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
4-(Azepan-1-yl)butanoic acid: This compound lacks the α,β-unsaturated carbonyl group present in 4-(Azepan-1-yl)-4-oxobut-2-enoic acid, resulting in different reactivity and applications.
4-oxo-4-piperidin-1-ylbutanoic acid: This compound contains a piperidine ring instead of an azepane ring, leading to variations in chemical behavior and biological activity.
4-(2-Oxopyrrolidin-1-yl)butanoic acid:
Uniqueness: this compound is unique due to its combination of an azepane ring, a ketone group, and a carboxylic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
CAS No. |
307941-87-3 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-4-(azepan-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H15NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2,(H,13,14)/b6-5+ |
InChI Key |
VLDDDKJJUYIUCP-AATRIKPKSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
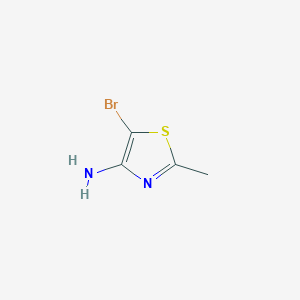
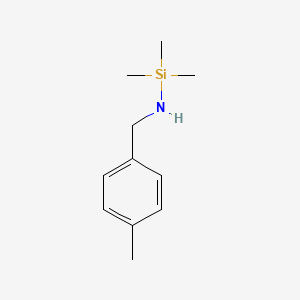
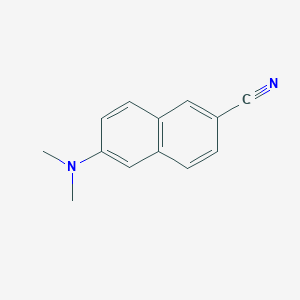
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)
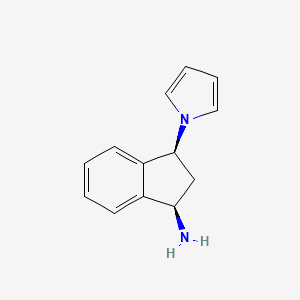
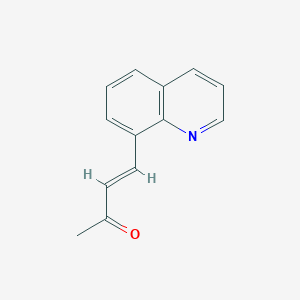

![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)


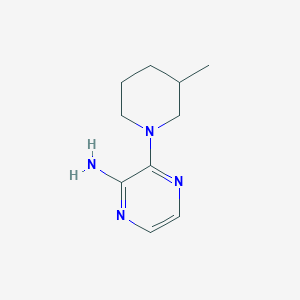
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
